

Spectroscopic Profile of 2,2-Dimethylcyclohexanone: An In-depth Technical Guide

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **2,2-Dimethylcyclohexanone**

Cat. No.: **B156460**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **2,2-Dimethylcyclohexanone**, a key intermediate in organic synthesis. The document details its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics, presenting the data in a clear, tabular format for easy reference and comparison. Furthermore, it outlines the experimental protocols for obtaining these spectra, ensuring reproducibility and accurate analysis in a laboratory setting.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for **2,2-Dimethylcyclohexanone**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR (Chloroform-d, Ambient Temperature)[[1](#)]

Chemical Shift (δ) in ppm	Carbon Atom Assignment
216.0	C=O (Carbonyl)
48.5	C(CH ₃) ₂ (Quaternary Carbon)
38.0	-CH ₂ -
34.5	-CH ₂ -
27.0	-CH ₂ -
24.5	-CH ₃ (Methyl)

¹H NMR

While a publicly available, detailed ¹H NMR spectrum with peak assignments was not found in the initial search, the expected chemical shifts can be predicted based on the structure and general principles of NMR spectroscopy. The protons on the carbon adjacent to the carbonyl group (α -protons) would be expected to appear downfield (around 2.0-2.5 ppm) due to the deshielding effect of the carbonyl group. The other methylene protons would appear further upfield, and the six equivalent methyl protons would give a sharp singlet.

Infrared (IR) Spectroscopy

The IR spectrum of a ketone is characterized by a strong absorption band corresponding to the C=O stretching vibration.[2]

Wavenumber (cm ⁻¹)	Functional Group Assignment
~1710	C=O Stretch (Ketone)

Mass Spectrometry (MS)

The mass spectrum provides information about the molecular weight and fragmentation pattern of the molecule.[3] The molecular formula of **2,2-Dimethylcyclohexanone** is C₈H₁₄O, with a molecular weight of 126.1962 g/mol .[3]

m/z	Interpretation
126	Molecular Ion (M^+)
111	$[M - CH_3]^+$
83	$[M - C_3H_7]^+$
70	Alpha-cleavage product
55	Further fragmentation

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above. These protocols can be adapted for **2,2-Dimethylcyclohexanone**.

NMR Spectroscopy (1H and ^{13}C)

Sample Preparation:

- Dissolve approximately 5-20 mg of **2,2-Dimethylcyclohexanone** in about 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, $CDCl_3$) in a clean, dry NMR tube.[\[4\]](#)
- Add a small amount of an internal standard, such as tetramethylsilane (TMS), to provide a reference signal at 0.00 ppm.[\[4\]](#)

Instrument Setup and Data Acquisition:

- Insert the NMR tube into the spectrometer.
- Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve homogeneity.[\[5\]](#)
- For 1H NMR, a standard single-pulse experiment is typically used.[\[4\]](#)
- For ^{13}C NMR, a proton-decoupled experiment is common to simplify the spectrum by removing C-H coupling.[\[4\]](#)[\[5\]](#)

- Set appropriate acquisition parameters, including spectral width, acquisition time, relaxation delay, and the number of scans to achieve an adequate signal-to-noise ratio.[4]

Data Processing:

- Apply a Fourier transform to the acquired Free Induction Decay (FID).[5]
- Phase the spectrum to ensure all peaks have a pure absorption lineshape.[4]
- Perform baseline correction to obtain a flat baseline.[4]
- Reference the spectrum to the internal standard (TMS at 0.00 ppm) or the residual solvent peak.[4]
- Integrate the signals to determine the relative number of protons for each peak in the ^1H NMR spectrum.

Infrared (IR) Spectroscopy

Sample Preparation (Neat Liquid):

- Place a drop of pure **2,2-Dimethylcyclohexanone** onto the surface of a clean, dry salt plate (e.g., NaCl or KBr).[6][7]
- Carefully place a second salt plate on top of the first, creating a thin liquid film between the plates.[6][7]

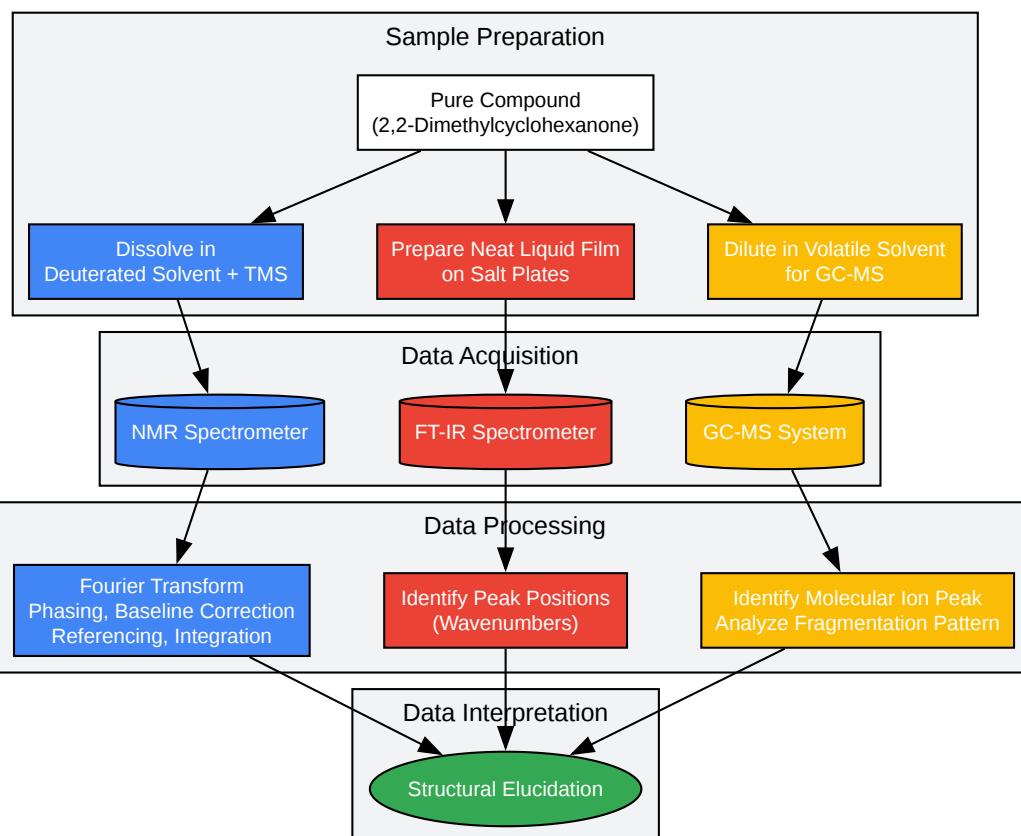
Data Acquisition:

- Place the "sandwich" of salt plates in the sample holder of the FT-IR spectrometer.
- Acquire the spectrum, typically in the range of 4000-400 cm^{-1} .[8]
- After analysis, clean the salt plates with a dry organic solvent like acetone and return them to a desiccator to prevent damage from moisture.[6][7]

Mass Spectrometry (MS)

Sample Introduction (Gas Chromatography-Mass Spectrometry - GC-MS):

- Due to its volatility, **2,2-Dimethylcyclohexanone** is well-suited for analysis by GC-MS.[9]
- A dilute solution of the compound in a volatile solvent is injected into the gas chromatograph.
- The compound is vaporized and separated from the solvent and any impurities as it passes through the GC column.


Ionization and Mass Analysis:

- As the compound elutes from the GC column, it enters the mass spectrometer.
- Electron Ionization (EI) is a common method where the molecules are bombarded with a high-energy electron beam, causing ionization and fragmentation.[3]
- The resulting ions are then separated based on their mass-to-charge ratio (m/z) by the mass analyzer.
- A detector records the abundance of each ion, generating the mass spectrum.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the general workflow for the spectroscopic analysis of an organic compound like **2,2-Dimethylcyclohexanone**.

General Workflow for Spectroscopic Analysis

[Click to download full resolution via product page](#)

A general workflow for spectroscopic analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. spectrabase.com [spectrabase.com]
- 2. CH 336: Ketone Spectroscopy [sites.science.oregonstate.edu]
- 3. Cyclohexanone, 2,2-dimethyl- [webbook.nist.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. orgchemboulder.com [orgchemboulder.com]
- 7. webassign.net [webassign.net]
- 8. Experimental Design [web.mit.edu]
- 9. Gas Chromatography–Mass Spectrometry Method for Determination of Biogenic Volatile Organic Compounds Emitted by Plants | Springer Nature Experiments [experiments.springernature.com]
- To cite this document: BenchChem. [Spectroscopic Profile of 2,2-Dimethylcyclohexanone: An In-depth Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b156460#spectroscopic-data-of-2-2-dimethylcyclohexanone-nmr-ir-ms>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com